molecular formula C12H8N2 B3266759 3-(Pyridin-2-yl)benzonitrile CAS No. 4350-51-0

3-(Pyridin-2-yl)benzonitrile

Cat. No. B3266759
CAS RN: 4350-51-0
M. Wt: 180.2 g/mol
InChI Key: XGOHIDPYTAHUIW-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2 . It is also known by other names such as 3-(3-Pyridinyl)benzonitrile .


Synthesis Analysis

The synthesis of compounds similar to 3-(Pyridin-2-yl)benzonitrile has been reported in several studies. For instance, a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones under microwave irradiation has been developed . Another study reported the synthesis of FeII, CoII, and NiII complexes from the reactions of the L ligand with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-2-yl)benzonitrile has been analyzed in several studies. The compound has an average mass of 180.205 Da and a monoisotopic mass of 180.068741 Da .


Chemical Reactions Analysis

The chemical reactions involving 3-(Pyridin-2-yl)benzonitrile have been studied in several papers. For example, one study reported the synthesis of FeII, CoII, and NiII complexes from the reactions of the L ligand (L = 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine) with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-2-yl)benzonitrile have been analyzed in several studies. For instance, one study reported the rich photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, comprising excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .

Scientific Research Applications

Antagonistic Effects on mGlu5 Receptors

3-(Pyridin-2-yl)benzonitrile derivatives have been identified as potent antagonists of metabotropic glutamate subtype 5 (mGlu5) receptors. Studies have shown that certain derivatives, such as 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine and 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, exhibit high in vitro potency and selectivity for mGlu5 receptors, as well as effective brain penetration and in vivo receptor occupancy in animal models (Huang et al., 2004); (Tehrani et al., 2005).

Use in Radioligands for PET Imaging

3-(Pyridin-2-yl)benzonitrile analogues have been developed as radioligands for positron emission tomography (PET) imaging, specifically targeting the metabotropic glutamate receptor subtype 5 (mGluR5). Certain derivatives demonstrated high binding affinity and moderate lipophilicity, making them suitable for imaging and quantitative analysis of mGluR5 in the brain (Shimoda et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Benzonitrile, suggests that it is combustible and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for the research on 3-(Pyridin-2-yl)benzonitrile and similar compounds are promising. For instance, one study unraveled the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, which could be useful for the development of purely organic materials showing multicolor fluorescent and phosphorescent behavior . Another study suggested that the design of pyridinylphosphinate-based blue iridium phosphors could be an effective strategy for the future molecular design of blue Ir(III) complexes with good electron transport property for OLEDs .

properties

IUPAC Name

3-pyridin-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOHIDPYTAHUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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